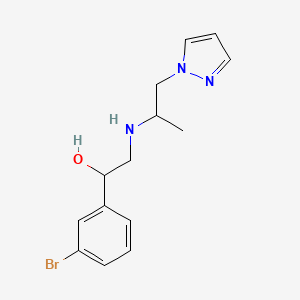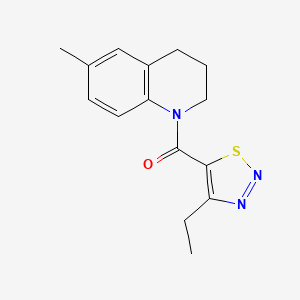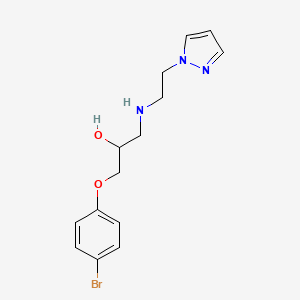![molecular formula C14H16F3N3O B7571849 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol, also known as TPEN, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a chelator, which means that it has the ability to bind to metal ions and remove them from solutions. TPEN has been used in various fields of research, including biochemistry, neuroscience, and pharmacology. In
Mecanismo De Acción
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol binds to metal ions such as zinc, copper, and iron, and removes them from solutions. This can lead to changes in the biochemical and physiological properties of cells and tissues. 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been shown to inhibit the activity of zinc-dependent enzymes such as carbonic anhydrase and metalloproteinases. It has also been shown to induce apoptosis in cancer cells by depleting intracellular zinc levels.
Biochemical and Physiological Effects:
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of zinc-dependent enzymes such as carbonic anhydrase and metalloproteinases. 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has also been shown to induce apoptosis in cancer cells by depleting intracellular zinc levels. In addition, 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been shown to affect the activity of ion channels and receptors in neurons, leading to changes in synaptic transmission and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has several advantages for lab experiments. It is a highly specific chelator that can selectively remove metal ions from solutions. It is also relatively easy to synthesize and has a long shelf-life. However, 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has some limitations as well. It can be toxic to cells at high concentrations, and its effects on biological systems can be complex and difficult to interpret. In addition, 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol can interfere with the activity of other metal-dependent enzymes and proteins, leading to off-target effects.
Direcciones Futuras
There are several future directions for research on 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol. One area of interest is the role of metal ions in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been shown to be effective in removing excess zinc from the brain, which may have therapeutic potential for these diseases. Another area of interest is the development of new cancer therapies based on 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol. 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been shown to induce apoptosis in cancer cells by depleting intracellular zinc levels, and further research may lead to the development of new anti-cancer drugs. Finally, there is interest in developing new chelators based on 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol that can selectively remove other metal ions from solutions.
Métodos De Síntesis
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol can be synthesized using various methods. One of the most common methods involves the reaction of 2-aminoethylpyrazole with 4-(trifluoromethyl)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol. Other methods include the reaction of 2-pyrazoline with 4-(trifluoromethyl)benzaldehyde in the presence of a base, or the reaction of 2-pyrazoline with 4-(trifluoromethyl)acetophenone in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been widely used in scientific research due to its ability to chelate metal ions. It has been used to study the role of metal ions in various biological processes, including enzyme activity, protein folding, and cell signaling. 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has also been used to investigate the role of metal ions in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, 2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol has been used as a tool to study the role of metal ions in cancer cells and to develop new cancer therapies.
Propiedades
IUPAC Name |
2-(2-pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O/c15-14(16,17)12-4-2-11(3-5-12)13(21)10-18-7-9-20-8-1-6-19-20/h1-6,8,13,18,21H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAGLGYUMJPSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCNCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)
![(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride](/img/structure/B7571793.png)






![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)

